N-(4-ethoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(4-ethoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with the molecular formula C17H16N2O6 This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a nitrophenyl group and an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method starts with the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then subjected to a cyclization reaction with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The benzodioxine ring can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxine ring structure allows for interactions with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxine-6-carboxamide: Lacks the ethoxy and nitro substituents, resulting in different reactivity and applications.
4-ethoxy-2-nitroaniline: Contains the ethoxy and nitro groups but lacks the benzodioxine ring, leading to different chemical properties.
N-{4-ethoxy-2-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of the carboxamide.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H16N2O6 |
---|---|
Molecular Weight |
344.32g/mol |
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C17H16N2O6/c1-2-23-12-4-5-13(14(10-12)19(21)22)18-17(20)11-3-6-15-16(9-11)25-8-7-24-15/h3-6,9-10H,2,7-8H2,1H3,(H,18,20) |
InChI Key |
XOANKQUGRUUDCY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] |
Origin of Product |
United States |
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